
(3-amino-5-bromo-2-methylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-amino-5-bromo-2-methylphenyl)methanol, also known as ABPM, is a versatile organic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a molecular weight of 197.04 g/mol and a boiling point of 133-135°C. ABPM has been extensively studied for its various properties and applications, including its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
(3-amino-5-bromo-2-methylphenyl)methanol has a wide range of applications in the scientific research field. It is used as a reagent in the synthesis of various organic compounds, such as pyridines, quinolines, and thiazoles. It is also used as a catalyst in the synthesis of polymers, such as polyurethanes, polyamides, and polyesters. Additionally, this compound is used as a starting material for the synthesis of pharmaceuticals, such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents.
Mecanismo De Acción
The mechanism of action of (3-amino-5-bromo-2-methylphenyl)methanol is not well understood. However, it is believed to act as an electron-withdrawing group, which can affect the reactivity of the molecule in which it is present. For example, this compound can increase the reactivity of aldehydes and ketones, which can lead to the formation of desired products in the synthesis of organic compounds. Additionally, this compound can act as a Lewis acid, which can facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to have a wide range of effects on the body, including anti-inflammatory, anti-cancer, and anti-viral effects. Additionally, this compound has been shown to have anti-oxidant and anti-microbial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3-amino-5-bromo-2-methylphenyl)methanol in lab experiments include its low cost, its low toxicity, and its availability in a variety of forms. Additionally, this compound is relatively easy to handle and store, making it an ideal reagent for many lab experiments. However, there are some limitations to using this compound in lab experiments. For example, this compound can be volatile and flammable, making it potentially hazardous to handle and store. Additionally, this compound can be difficult to purify, which can lead to impurities in the final product.
Direcciones Futuras
There are a number of potential future directions for (3-amino-5-bromo-2-methylphenyl)methanol research. These include further investigation of its biochemical and physiological effects, as well as the development of new methods for its synthesis. Additionally, further research could be conducted on the mechanism of action of this compound and its potential applications in the pharmaceutical and polymer industries. Finally, further research could be conducted on the advantages and limitations of using this compound in lab experiments.
Métodos De Síntesis
(3-amino-5-bromo-2-methylphenyl)methanol can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Vilsmeier reaction. The Grignard reaction involves the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with an aldehyde or ketone to form the desired product. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form the desired product. The Vilsmeier reaction involves the reaction of a formylating reagent (e.g., dimethylformamide) with an aldehyde or ketone to form the desired product. All of these methods have been used to successfully synthesize this compound.
Propiedades
IUPAC Name |
(3-amino-5-bromo-2-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3,11H,4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIBUMRQNKOUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

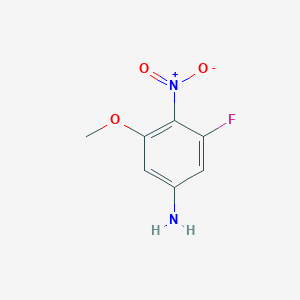
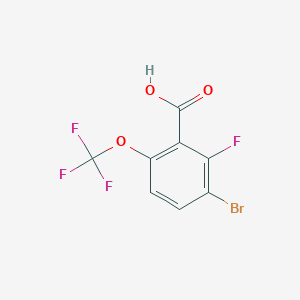



![methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6601868.png)
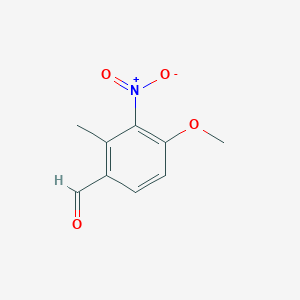
![2-chloro-4-methoxypyrido[3,2-d]pyrimidine](/img/structure/B6601889.png)
![methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate](/img/structure/B6601906.png)
![[(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one](/img/structure/B6601914.png)
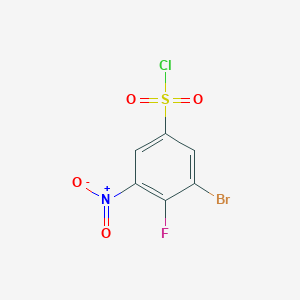
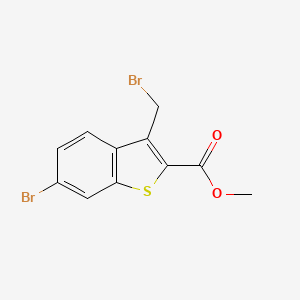

![N-[3-(Propan-2-yl)phenyl]acetamide](/img/structure/B6601951.png)